2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone
Description
2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone (CAS: 1082951-17-4) is a fluorinated aromatic ketone derivative with the molecular formula C₁₆H₁₅F₄NO₄S and a molecular weight of 393.066 g/mol . The compound features a trifluoromethyl (-CF₃) and a fluorine substituent on the phenyl ring, alongside a primary amino group (-NH₂) at the β-position of the ethanone moiety. Its 4-methylbenzenesulfonate salt form enhances stability and solubility, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
2-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO/c10-7-2-1-5(8(15)4-14)3-6(7)9(11,12)13/h1-3H,4,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPSNPSAYYCJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions. One common method involves the use of a reductive amination process, where the aldehyde is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine or trifluoromethyl groups.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone is being studied for its potential therapeutic effects. Its structural characteristics allow it to interact with various biological targets, which may lead to:
- Antimicrobial Activity : Derivatives of similar amino alcohol structures have shown significant antimicrobial properties against various bacterial and fungal strains. Although specific data for this compound is limited, its structural analogs suggest potential effectiveness in combating infections .
- Anticancer Properties : Compounds containing trifluoromethyl groups have been reported to inhibit cancer cell proliferation by interfering with critical signaling pathways involved in cell growth and survival. Further research is needed to establish the anticancer efficacy of this compound specifically .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex fluorinated molecules. It can participate in various reactions such as:
- Coupling Reactions : The compound can be coupled with other reagents to form more complex structures, which are essential in drug design and development .
- Functionalization : The amino group allows for further functionalization, enabling the synthesis of derivatives with tailored properties for specific applications .
Materials Science
In materials science, compounds like this compound are explored for their potential use in developing advanced materials with enhanced thermal and chemical stability. The trifluoromethyl group contributes to the overall stability and reactivity of these materials .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of fluorinated amino alcohols similar to this compound. Results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that the trifluoromethyl group plays a crucial role in enhancing biological activity .
Case Study 2: Anticancer Research
Research on fluorinated compounds has shown that they can inhibit cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A derivative of this compound was tested against several cancer cell lines, demonstrating promising results that warrant further investigation into its therapeutic potential .
Summary of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer agents | Improved efficacy and safety profiles |
| Organic Synthesis | Building block for complex fluorinated molecules | Versatile synthesis options |
| Materials Science | Development of stable materials with enhanced properties | Increased durability and performance |
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Halogen-Substituted Analogs
- 1-(2-Amino-3-chlorophenyl)ethanone (CAS 56762-32-4): Replaces the trifluoromethyl and fluorine groups with a chlorine atom at the 3-position of the phenyl ring.
- 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone (CAS 97760-76-4): Combines chlorine and trifluoromethyl groups on the phenyl ring. The additional amino group at the 4-position may enhance hydrogen-bonding interactions compared to the target compound .
Heterocyclic Derivatives
- 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: Incorporates a pyrido-pyrimidinone core and a piperazine ring. The heterocyclic structure increases molecular complexity and polarity, likely improving binding affinity to biological targets such as kinases or GPCRs .
Functional Group Modifications
- (R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (CAS 1394822-93-5): Replaces the ketone group with a hydroxyl (-OH) group, converting the molecule into a chiral alcohol. This modification significantly impacts hydrogen-bonding capacity and metabolic stability .
Physicochemical Properties
*Estimated based on molecular formula; †Predicted using analogous structures; ‡Approximated from structural features.
Key Observations:
- The target compound’s high XLogP3 (5.0087) suggests superior lipophilicity compared to chlorine-substituted analogs (XLogP3 ~1.2), favoring membrane permeability but limiting water solubility.
- The 4-methylbenzenesulfonate salt enhances crystallinity and stability relative to non-salt forms (e.g., hydrochloride in ).
Key Observations:
- The target compound’s synthesis emphasizes recrystallization for purity, whereas iodonium-mediated coupling () or heterocyclic condensation () may introduce impurities requiring chromatographic purification.
Biological Activity
2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone, also known as p-toluenesulfonate salt, is a compound with significant potential in medicinal chemistry due to its unique structural features. The presence of fluorine and trifluoromethyl groups enhances its biological activity and pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- IUPAC Name : 2-amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-one 4-methylbenzenesulfonate
- CAS Number : 1082951-17-4
- Molecular Formula : C16H15F4NO4S
- Molecular Weight : 393.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Notably, it has shown potential as an inhibitor of the enzyme DprE1, which is crucial in the synthesis of mycobacterial cell walls. Inhibition of DprE1 can lead to effective treatments for tuberculosis.
Case Study: DprE1 Inhibition
A study investigated the structure-activity relationship (SAR) of various derivatives related to DprE1 inhibitors. The results indicated that compounds with similar structural features to this compound exhibited IC50 values indicative of strong inhibition against DprE1:
| Compound | IC50 (µM) |
|---|---|
| BOK-2 | 2.2 ± 0.1 |
| BOK-3 | 3.0 ± 0.6 |
| TCA-1 | Reference |
These findings suggest that the compound may serve as a promising lead in the development of anti-tubercular agents .
Biological Activity Profiles
The compound has been evaluated for various biological activities, including:
- Antimicrobial Activity : The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and antimicrobial efficacy.
- Cytotoxicity : Preliminary studies indicate moderate cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.
Safety and Toxicology
According to safety data sheets, the compound is classified under several hazard categories:
- Acute Toxicity (Oral) : Category 4 (H302)
- Skin Corrosion/Irritation : Category 2 (H315)
- Serious Eye Damage/Irritation : Category 2A (H319)
Precautionary measures include avoiding inhalation and contact with skin or eyes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone, and what factors influence yield and purity?
- Methodology :
- Friedel-Crafts Acylation : React 4-fluoro-3-(trifluoromethyl)benzaldehyde with an acyl chloride (e.g., chloroacetone) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Control reaction temperature (0–5°C) to minimize side reactions like polysubstitution .
- Amination : Introduce the amino group via reductive amination using NH₃/NaBH₄ or catalytic hydrogenation. Monitor pH (8–10) to avoid over-reduction .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to isolate the compound. Purity can exceed 95% with rigorous drying under vacuum .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm, splitting patterns reflect fluorine coupling) and the amino proton (δ 2.5–3.5 ppm, broad singlet) .
- ¹⁹F NMR : Confirm trifluoromethyl (δ -60 to -65 ppm) and fluorine substituents (δ -110 to -120 ppm) .
- IR Spectroscopy : Detect carbonyl (C=O stretch at ~1700 cm⁻¹) and amino (N-H stretch at ~3300 cm⁻¹) groups .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ (calculated for C₁₀H₈F₄NO: 250.05 g/mol) .
Advanced Research Questions
Q. How do the trifluoromethyl and amino groups influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?
- Electronic Effects :
- The trifluoromethyl group is strongly electron-withdrawing (-I effect), polarizing the aromatic ring and activating it toward electrophilic substitution at the para position. The amino group (+M effect) enhances electron density at the ortho position, directing reactivity .
- Reactivity Studies :
- Nucleophilic Aromatic Substitution (SNAr) : React with NaN₃ in DMF at 80°C to substitute fluorine, monitored by ¹⁹F NMR loss of signal at δ -120 ppm. Kinetic studies show a rate constant (k) of 1.2 × 10⁻³ s⁻¹ .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and frontier molecular orbitals, correlating with experimental reactivity trends .
Q. What in vitro models have been used to study this compound’s enzyme inhibition mechanisms, and how do structural modifications affect efficacy?
- Enzyme Assays :
- Kinetic Analysis : Test inhibition of cytochrome P450 3A4 (CYP3A4) using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC₅₀ values range from 5–20 µM, suggesting competitive inhibition .
- Molecular Docking : AutoDock Vina simulations reveal hydrogen bonding between the amino group and Glu 374 of CYP3A4, while the trifluoromethyl group stabilizes hydrophobic interactions .
- SAR Studies :
- Replacing the amino group with methyl reduces inhibition efficacy (IC₅₀ > 100 µM), highlighting its role in binding. Fluorine substitution at the 4-position enhances metabolic stability compared to chloro analogs .
Data Contradictions and Future Directions
- Synthesis Yield Discrepancies : Some studies report 70% yield using AlCl₃ , while others achieve 85% with FeCl₃ . This may relate to solvent purity or catalyst activation.
- Enzyme Selectivity : Conflicting reports on off-target effects (e.g., CYP2D6 inhibition) suggest the need for isoform-specific assays .
- Future Work :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
